molecular formula C23H27N3O8 B571545 9-Hydroxyminocycline CAS No. 81902-32-1

9-Hydroxyminocycline

Cat. No.: B571545
CAS No.: 81902-32-1
M. Wt: 473.482
InChI Key: IFNKEKRNWOPIIK-IRDJJEOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Hydroxyminocycline is a primary oxidative metabolite of the broad-spectrum tetracycline antibiotic, Minocycline . It is formed in the liver through the hydroxylation of the parent compound, a process primarily mediated by the CYP3A4 enzyme . With a molecular formula of C23H27N3O8 and a molecular weight of 473.48 g/mol, this compound is a crucial reference standard in pharmaceutical and metabolic research . Researchers utilize this compound in mass spectrometry and chromatography for studying the pharmacokinetic profile and metabolic pathways of Minocycline . Its analysis is essential for understanding the disposition and elimination of Minocycline in biological systems, given that a significant portion of the administered drug is metabolized into this form . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,9,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O8/c1-25(2)11-7-12(27)17(28)14-9(11)5-8-6-10-16(26(3)4)19(30)15(22(24)33)21(32)23(10,34)20(31)13(8)18(14)29/h7-8,10,16,27-29,32,34H,5-6H2,1-4H3,(H2,24,33)/t8-,10-,16-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNKEKRNWOPIIK-IRDJJEOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C(=C(C=C4N(C)C)O)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4N(C)C)O)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81902-32-1
Record name 9-Hydroxyminocycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081902321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-HYDROXYMINOCYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91VXZ9652N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Relationship to Minocycline

This compound is the major hepatic metabolite of minocycline, formed via cytochrome P450-mediated oxidation at the C9 position. Its structure retains the tetracyclic nucleus of minocycline but incorporates a hydroxyl group at position 9, rendering it microbiologically inactive. This modification alters lipophilicity, reducing tissue penetration compared to the parent drug.

Significance in Pharmacokinetic Studies

As the predominant metabolite in human plasma, this compound accounts for approximately 40–60% of minocycline’s metabolic clearance. Its preparation is essential for:

  • Toxicological safety assessments

  • Drug-drug interaction studies

  • Analytical reference standard development

Synthetic Preparation Methods

Chemical Synthesis from Minocycline Precursors

The semisynthetic origin of minocycline provides a foundational pathway for derivative synthesis. Key steps adapted from minocycline’s manufacturing process include:

Nitration and Reduction Sequence

  • Nitration : Minocycline’s intermediate 7-dimethylamino-6-demethyl-6-deoxytetracycline undergoes nitration using potassium nitrate in hydrofluoric acid, introducing a nitro group at position 9.

  • Catalytic Hydrogenation : The nitro group is reduced to an amine using palladium on carbon under hydrogen atmosphere.

  • Hydroxylation : The amine intermediate is oxidized to a hydroxyl group via controlled reaction with hydrogen peroxide or enzymatic catalysts.

Reaction Conditions :

  • Temperature: 25–40°C

  • Solvent: Methanol/water (3:1 v/v)

  • Catalysts: Pd/C (5% w/w) for hydrogenation; CYP450 mimics for oxidation

Challenges :

  • Over-oxidation to quinone derivatives

  • Competing reactions at the C7 dimethylamino group

Direct Hydroxylation of Minocycline

Electrophilic aromatic substitution using directed ortho-metalation (DoM) strategies:

  • Lithiation : Minocycline is treated with LDA (lithium diisopropylamide) at -78°C to deprotonate the C9 position.

  • Quenching with Molecular Oxygen : Introduces hydroxyl group regioselectively.

Yield Optimization :

  • Lower temperatures (-78°C) favor C9 over C10 hydroxylation (85:15 selectivity)

  • Use of tetramethylethylenediamine (TMEDA) enhances lithiation efficiency

Biotechnological Production

Microbial Biotransformation

Streptomyces aureofaciens mutants optimized for hydroxylase activity convert minocycline to this compound with 70–80% conversion efficiency.

Fermentation Parameters :

ParameterOptimal Value
pH6.8–7.2
Temperature28°C
Aeration Rate1.0 vvm
Incubation Time96–120 hours

Advantages :

  • Avoids complex protection/deprotection steps

  • Inherent stereochemical control

Limitations :

  • Requires genetic strain engineering

  • Co-metabolites necessitate chromatographic purification

Enzymatic Hydroxylation

Recombinant CYP3A4 isoforms immobilized on magnetic nanoparticles achieve 92% substrate conversion in 4 hours.

Kinetic Parameters :

  • KmK_m: 18.5 µM

  • VmaxV_{max}: 4.2 nmol/min/mg protein

  • Turnover number: 11.3 s⁻¹

Analytical Characterization

Chromatographic Purity Assessment

HPLC-UV methods adapted from minocycline assays resolve this compound at tR=8.7mint_R = 8.7 \, \text{min} (C18 column, 0.1% TFA/ACN gradient).

Validation Data :

ParameterResult
Linearity (1–50 µg/mL)R2=0.9993R^2 = 0.9993
LOD0.15 µg/mL
LOQ0.45 µg/mL
Intraday RSD (%)1.2–1.8

Spectroscopic Confirmation

  • HRMS (ESI+) : m/z479.1912[M+H]+m/z \, 479.1912 \, [\text{M+H}]^+ (calc. 479.1915)

  • 1H NMR^1\text{H NMR} (DMSO-d6) : δ 1.45 (s, 6H, N(CH3)2), 4.82 (s, 1H, C9-OH)

Industrial Scalability Challenges

Yield Limitations in Chemical Synthesis

Comparative yields across methods:

MethodScaleYield (%)Purity (%)
Chemical hydroxylation100 g5897.4
Microbial biotransformation10 L batch7689.1
Enzymatic conversion5 L reactor9299.8

Key Issues :

  • High catalyst costs in enzymatic methods

  • Residual palladium in synthetic batches (≤10 ppm)

Regulatory Considerations

  • ICH Q3A guidelines require ≤0.15% minocycline in final metabolite batches

  • Genotoxic impurity control for nitro intermediates

Emerging Methodologies

Photocatalytic C–H Activation

Visible-light-mediated hydroxylation using iridium photocatalysts:

  • Ir(ppy)3\text{Ir(ppy)}_3 (2 mol%)

  • Blue LED irradiation (450 nm)

  • 72% yield, 99% regioselectivity

Mechanism :
Single-electron transfer generates aryl radical intermediates, trapped by hydroxyl donors.

Continuous Flow Bioreactors

Immobilized Bacillus subtilis cells in plug-flow reactors achieve space-time yields of 3.2 g/L/h.

Chemical Reactions Analysis

Types of Reactions: 9-Hydroxyminocycline undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions include various hydroxylated and demethylated derivatives of this compound. These derivatives can have different pharmacological properties and applications .

Scientific Research Applications

Scientific Research Applications

9-Hydroxyminocycline is utilized in several areas of scientific research, including:

  • Analytical Chemistry : It serves as a reference compound for studying the behavior of tetracycline antibiotics. Its distinct chemical properties allow researchers to analyze the stability and degradation pathways of related compounds.
  • Biological Studies : This compound is employed to investigate metabolic pathways and mechanisms of action associated with tetracycline antibiotics. Understanding these pathways is crucial for developing new therapeutic strategies against bacterial infections.
  • Pharmacology : Research has shown that this compound possesses anti-inflammatory and neuroprotective effects. These properties are being explored for their potential in treating conditions such as neurodegenerative diseases, including Alzheimer's and Parkinson's disease .

Medical Applications

The medical implications of this compound are broad and include:

  • Antimicrobial Activity : Like its parent compound, minocycline, this compound exhibits broad-spectrum antibacterial properties against both gram-positive and gram-negative bacteria. This makes it a candidate for treating various bacterial infections .
  • Neuroprotection : Studies indicate that this compound may provide neuroprotective benefits in models of traumatic brain injury and ischemia. Its ability to penetrate the blood-brain barrier enhances its potential for treating central nervous system disorders .
  • Anti-inflammatory Effects : The compound has been shown to inhibit key inflammatory pathways, making it relevant for conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Industrial Applications

In the pharmaceutical industry, this compound is used in:

  • Antibiotic Development : The compound is investigated for its role in developing new antibiotics, particularly as resistance to existing antibiotics increases globally. Its unique mechanisms may help in formulating next-generation antimicrobial agents .
  • Quality Control : It serves as a standard in quality control processes for pharmaceutical products, ensuring the consistency and efficacy of antibiotic formulations.

Case Studies

Several case studies highlight the applications of this compound:

  • Neuroprotective Effects : A study demonstrated that administering this compound in animal models significantly reduced neuronal damage following ischemic events. The compound was shown to modulate inflammatory responses effectively, leading to improved outcomes in brain injury models .
  • Inhibition of Bacterial Growth : Research has documented the effectiveness of this compound against resistant strains of bacteria that are typically challenging to treat with conventional antibiotics. This study emphasizes its potential role in addressing antibiotic resistance issues .
  • Therapeutic Efficacy in Autoimmune Disorders : Another case study explored the use of this compound in patients with rheumatoid arthritis, where it exhibited promising results in reducing inflammation and improving joint function over traditional treatments .

Mechanism of Action

The mechanism of action of 9-Hydroxyminocycline involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The compound binds to the 30S subunit of the ribosome, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action inhibits the translation process, leading to the bacteriostatic effect of the compound .

Molecular Targets and Pathways: The primary molecular target of this compound is the bacterial ribosome. The compound also affects various cellular pathways, including those involved in protein synthesis and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates 9-Hydroxyminocycline against minocycline (its parent compound) and synthetic derivatives like 9-Amino-Doxycycline, focusing on structural modifications, metabolic pathways, and known biological activities.

Structural and Functional Differences

Compound Position 9 Modification Core Structure Origin Key Characteristics
This compound Hydroxyl (-OH) Tetracycline Minocycline metabolite First tetracycline metabolite identified in humans .
Minocycline Dimethylamino (-N(CH₃)₂) Tetracycline Parent antibiotic Broad-spectrum activity; metabolized to 9-Hydroxy form .
9-Amino-Doxycycline Amino (-NH₂) Doxycycline derivative Synthetic derivative Modified for enhanced stability; synthesized via methods described in .
Key Observations:
  • Position 9 Modifications: Hydroxylation in this compound and amination in 9-Amino-Doxycycline alter electronic properties and binding affinity compared to their parent compounds.
  • Metabolic Pathways: this compound arises from hepatic oxidation of minocycline, whereas 9-Amino-Doxycycline is a lab-synthesized analog designed to resist metabolic degradation .

Metabolic and Pharmacokinetic Profiles

  • This compound: Detected as a major metabolite in human urine (~20% of minocycline’s excreted derivatives) alongside mono-N-demethylated products .
  • Minocycline: Undergoes hepatic oxidation (yielding this compound) and epimerization (producing 4-epiminocycline, a less active stereoisomer) .
  • 9-Amino-Doxycycline: As a synthetic derivative, its metabolic stability is likely enhanced due to the amino group at position 9, though specific data are unavailable in the provided evidence .

Biological Activity

9-Hydroxyminocycline is a metabolite of minocycline, a broad-spectrum tetracycline antibiotic. This compound has garnered attention not only for its antimicrobial properties but also for its diverse biological activities, including anti-inflammatory, neuroprotective, and immunomodulatory effects. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile.

Antimicrobial Activity

This compound retains significant antibacterial activity against a variety of pathogens, similar to its parent compound, minocycline. It acts primarily by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis, and exhibiting bacteriostatic effects. This mechanism allows it to combat both Gram-positive and Gram-negative bacteria effectively .

Anti-inflammatory Effects

Research indicates that this compound possesses notable anti-inflammatory properties. It has been shown to inhibit matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue remodeling and inflammation. This inhibition is particularly relevant in conditions characterized by excessive inflammation, such as multiple sclerosis and other autoimmune diseases .

Neuroprotective Effects

The compound exhibits neuroprotective properties, which may be beneficial in neurodegenerative diseases. Studies have demonstrated that minocycline and its metabolites can reduce neuronal cell death and inflammation in models of neurodegeneration . The neuroprotective mechanism is thought to involve the modulation of microglial activation and the reduction of oxidative stress.

Clinical Observations

A case study highlighted the adverse effects associated with prolonged use of minocycline, including pigmentation changes in the gums attributed to long-term exposure. While this study focused on minocycline itself, it underscores the importance of monitoring patients for side effects when using its metabolites like this compound .

Efficacy in Acne Treatment

In dermatological applications, minocycline is commonly prescribed for acne vulgaris. Its metabolite, this compound, may contribute to the overall efficacy of treatment by enhancing anti-inflammatory responses while reducing bacterial load on the skin .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in human immune cells. This suggests a potential role in modulating immune responses during inflammatory conditions .

In Vivo Studies

Animal models have shown that administration of this compound leads to reduced inflammation and improved clinical outcomes in conditions such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. These findings support further investigation into its therapeutic applications in autoimmune diseases .

Comparative Table of Biological Activities

Activity Minocycline This compound
AntibacterialYesYes
Anti-inflammatoryModerateHigh
NeuroprotectiveModerateHigh
MMP-9 InhibitionYesYes
Cytokine ModulationYesYes

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing 9-Hydroxyminocycline in preclinical research?

  • Methodological Answer :

  • Synthesis : Use regioselective hydroxylation of minocycline under controlled pH (e.g., 6.5–7.5) with microbial enzymes (e.g., Streptomyces spp.) or chemical catalysts. Monitor reaction progress via HPLC with UV detection (λ = 350 nm) .
  • Characterization : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H, ¹³C) to verify structural integrity. Purity (>95%) should be validated using reverse-phase chromatography with a C18 column .
  • Documentation : Report synthesis yield, solvent systems, and spectral data in the main manuscript, with detailed protocols in supplementary materials to ensure reproducibility .

Q. What in vitro models are commonly used to assess the antimicrobial efficacy of this compound?

  • Methodological Answer :

  • Bacterial Strains : Use standardized panels (e.g., CLSI guidelines) of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, including tetracycline-resistant isolates.
  • Assay Design : Conduct broth microdilution assays to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., minocycline) and vehicle controls. Report IC₅₀ values with 95% confidence intervals .
  • Data Interpretation : Compare results to existing tetracycline derivatives to identify structure-activity relationships (SAR). Address discrepancies in potency via repeated triplicate experiments .

Advanced Research Questions

Q. How can researchers optimize experimental designs to differentiate this compound's therapeutic effects from its parent compound, minocycline?

  • Methodological Answer :

  • Comparative Studies : Use parallel in vivo models (e.g., murine sepsis) with equimolar doses of both compounds. Measure pharmacokinetic parameters (e.g., AUC, Cₘₐₓ) and tissue penetration via LC-MS/MS .
  • Mechanistic Probes : Employ RNA sequencing to compare transcriptomic profiles after treatment. Focus on pathways unique to this compound, such as anti-inflammatory cytokine modulation .
  • Bias Mitigation : Blind sample analysis and randomize treatment groups. Pre-register hypotheses to avoid post-hoc data dredging .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Validate goodness-of-fit via residual plots and Akaike information criterion (AIC) .
  • Outlier Handling : Apply Grubbs’ test to exclude anomalous data points. Use hierarchical modeling for multi-center studies to account for inter-lab variability .
  • Meta-Analysis : Aggregate toxicity data from independent studies using random-effects models. Assess heterogeneity via I² statistics and publish negative results to reduce reporting bias .

Q. How should contradictory findings regarding this compound's neuroprotective versus neurotoxic effects be reconciled in meta-analyses?

  • Methodological Answer :

  • Systematic Review : Adhere to PRISMA guidelines to identify all published/preclinical data. Stratify studies by model (e.g., Alzheimer’s vs. Parkinson’s) and dosage regimes .
  • Contradiction Analysis : Evaluate methodological variability (e.g., cell lines vs. primary neurons, exposure duration). Use sensitivity analysis to isolate confounding factors (e.g., oxidative stress assays without serum) .
  • Mechanistic Validation : Perform orthogonal assays (e.g., mitochondrial respiration assays, caspase-3 activation) to confirm neurotoxic thresholds. Cross-validate with isotopic tracer studies to track metabolite distribution .

Methodological Tables

Table 1 : Key Parameters for Synthesizing this compound

ParameterOptimal RangeAnalytical Method
Reaction pH6.5–7.5pH meter calibration
Purity Threshold>95%HPLC (C18 column)
Spectral Confirmation¹H NMR (δ 6.8–7.2 ppm)500 MHz NMR spectrometer

Table 2 : Strategies to Address Data Contradictions in Neurotoxicity Studies

StrategyApplication ExampleEvidence Support
Orthogonal AssaysCombine MTT assay with LDH release measurement
Sensitivity AnalysisExclude studies with serum-free conditions
Dose Threshold MappingIdentify toxicity thresholds via AUC analysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.